Dibekacin Sulfate's Potency Against Gentamicin-Resistant Pseudomonas aeruginosa
Dibekacin sulfate demonstrates high activity against strains of Pseudomonas aeruginosa that are resistant to gentamicin. In a study of 617 clinical bacterial strains, 40% of gentamicin-resistant Enterobacteriaceae isolates remained susceptible to dibekacin, highlighting its differentiated efficacy profile [1]. A separate comparative study found that dibekacin showed a high level of activity against P. aeruginosa, including gentamicin-resistant strains, when compared to gentamicin, sisomicin, tobramycin, and amikacin [2].
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | 40% of gentamicin-resistant Enterobacteriaceae susceptible |
| Comparator Or Baseline | Gentamicin (baseline: 0% of resistant strains susceptible) |
| Quantified Difference | 40 percentage point increase in susceptibility among resistant strains |
| Conditions | In vitro susceptibility testing on 617 clinical bacterial isolates |
Why This Matters
This evidence supports the selection of dibekacin sulfate for research or clinical applications where gentamicin-resistant Gram-negative pathogens are a concern, potentially reducing the risk of therapeutic failure.
- [1] Tjandramaga TB, et al. Comparative study of in vitro antimicrobial activity and human pharmacokinetics of dibekacin and tobramycin. Summary available via OpenAIRE. View Source
- [2] Schassan HH, Witt U. Dibekacin--a novel aminoglycoside antibiotic. Antimicrobial activity and parallel resistance in vitro. Arzneimittelforschung. 1979;29(2):174-8. PMID: 582126. View Source
